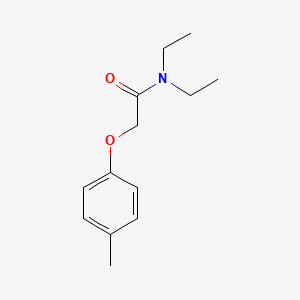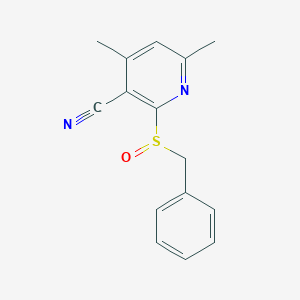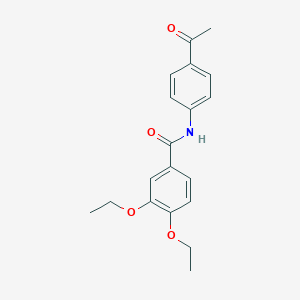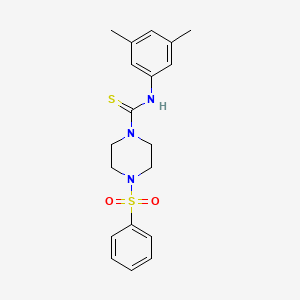
N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as compound 1, is a chemical compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 is not fully understood, but it is believed to act through multiple pathways. In cancer research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. In inflammation research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. In neurological disorders, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. In inflammation research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce inflammation in animal models. In neurological disorders, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments, including its high purity, stability, and reproducibility in synthesis. However, one limitation of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 is its low solubility in water, which can make it difficult to administer in animal models. Additionally, the mechanism of action of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
For research on N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 include the development of novel analogs, the use of combination therapies, and further understanding of its mechanism of action.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 involves the reaction of 3,5-dimethylphenylhydrazine with phenylsulfonyl chloride in the presence of triethylamine. The resultant product is then treated with piperazine-1-carbothioamide to yield N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1. The synthesis method has been optimized to yield high purity and yield of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1.
Scientific Research Applications
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been studied for its neuroprotective effects and potential in treating Alzheimer's disease.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-15-12-16(2)14-17(13-15)20-19(25)21-8-10-22(11-9-21)26(23,24)18-6-4-3-5-7-18/h3-7,12-14H,8-11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZGDIDYDNBORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

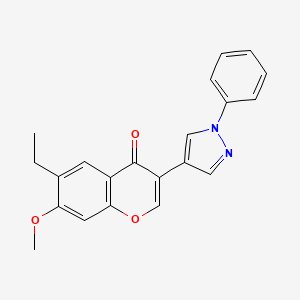
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)
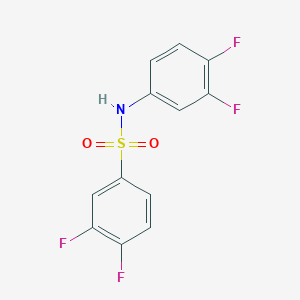
![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
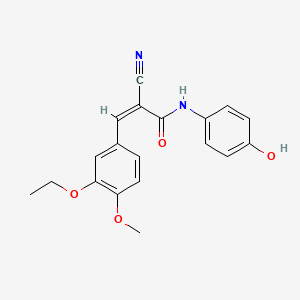
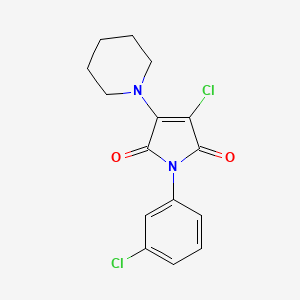
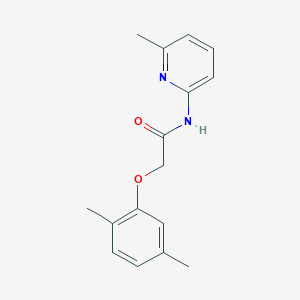
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)
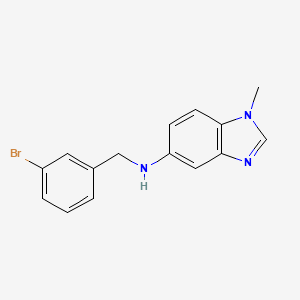
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
